molecular formula C11H9ClN4 B112809 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 58791-82-5

5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B112809
CAS RN: 58791-82-5
M. Wt: 232.67 g/mol
InChI Key: CSGUNONDPWAJAJ-UHFFFAOYSA-N
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Description

“5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound with the CAS number 40401-39-6 . It is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular structure of “5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” has been characterized by various spectroscopic techniques . The structural geometry, bond lengths, bond angles, and torsion angles were calculated using the density functional theory (DFT) method .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” are not available, aminopyrazoles have been studied extensively in various fields of medicinal chemistry .

Scientific Research Applications

Corrosion Inhibition

5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile and its derivatives have been studied for their potential as corrosion inhibitors. For instance, pyranopyrazole derivatives, closely related to the compound , have shown significant effectiveness in inhibiting mild steel corrosion in HCl solutions. These studies involved gravimetric, electrochemical, and Density Functional Theory (DFT) analyses to understand their performance (Yadav et al., 2016).

Synthesis and Crystal Structure

The compound has been synthesized and analyzed for its crystal structure. For example, a study detailed the synthesis of a closely related compound, C12H8Cl2N4O, and examined its crystal structure, revealing insights into its molecular conformation and bonding patterns (Mu et al., 2012).

Molecular Interactions

Investigations into the molecular interactions of similar compounds have been conducted. For instance, a study on 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile revealed how intermolecular interactions stabilize its crystal structure (Fathima et al., 2014).

Catalytic Synthesis

5-Amino-1H-pyrazole-4-carbonitrile derivatives have been synthesized using various catalytic methods. For instance, alumina–silica-supported MnO2 was used as a recyclable catalyst in water for the one-pot synthesis of these derivatives (Poonam & Singh, 2019).

Antimicrobial and Anticancer Activity

Several derivatives of 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial and anticancer properties. Studies have reported the successful synthesis of compounds with significant bioactivity (Hafez et al., 2016).

Electronic Properties and Interactions

Research has also explored the electronic properties of fluoropyrazolecarbonitrile derivatives and their interaction with fullerene molecules. This study provided insights into the compound's electronic spectra, biological activities, and potential as an antiarthritic agent (2022).

Surface Tension and Adsorption Properties

The surface properties of pyrazolecarbonitrile derivatives, including 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, have been studied, particularly their adsorption properties on C-steel surfaces in HCl. These studies provide insights into the compounds' potential as corrosion inhibitors (Abdel Hameed et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-amino-1-(4-chlorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-8(12)3-5-9/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGUNONDPWAJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484945
Record name 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

CAS RN

58791-82-5
Record name 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Silvestri, MG Cascio, G La Regina… - Journal of medicinal …, 2008 - ACS Publications
The new 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides were compared with the reference compounds AM251 and SR144528 for cannabinoid hCB 1 and hCB 2 receptor affinity. …
Number of citations: 88 pubs.acs.org

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